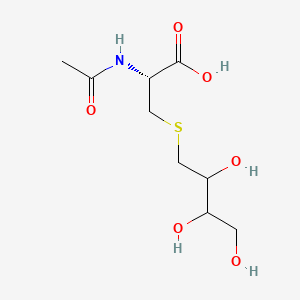

S-(2,3,4-Trihydroxybutyl)mercapturic Acid

Description

S-(2,3,4-Trihydroxybutyl)mercapturic Acid (THBMA) is a urinary metabolite of 1,3-butadiene (BD), a volatile industrial chemical and human carcinogen found in cigarette smoke, automotive exhaust, and urban air . BD undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1, CYP2A6) to form reactive epoxides, including 3,4-epoxy-1-butene (EB), hydroxymethylvinyl ketone (HMVK), and 3,4-epoxy-1,2-diol (EBD). These electrophilic intermediates conjugate with glutathione (GSH) and are processed into mercapturic acids, such as monohydroxybutenyl mercapturic acid (MHBMA), dihydroxybutyl mercapturic acid (DHBMA), and THBMA, which are excreted in urine .

THBMA is distinguished by its three hydroxyl groups, resulting from the metabolism of EBD, a secondary epoxide derived from BD. Advanced isotope dilution HPLC-ESI-MS/MS methods now enable sensitive quantification (limit of quantification, LOQ = 1 ng/mL urine) . Smokers exhibit significantly higher urinary THBMA levels (21.6 ng/mg creatinine) than non-smokers (13.7 ng/mg creatinine), though non-smoker data suggest additional exposure sources .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRUOXFPDCTBCA-KKMMWDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676177 | |

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219965-90-9 | |

| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of N-Acetyl-L-Cysteine with Diepoxybutane

The primary synthetic route involves the reaction of N-acetyl-L-cysteine (NAC) with racemic diepoxybutane (DEB), a bifunctional epoxide derived from 1,3-butadiene metabolism. The procedure is as follows:

-

Reagent Preparation :

-

N-acetyl-L-cysteine (338 mg) is dissolved in 1 mL of deionized water.

-

Racemic DEB (155 µL) is added to the solution under controlled conditions to prevent premature hydrolysis.

-

-

Reaction Conditions :

Synthesis of Deuterated THBMA (d3-THBMA)

Deuterated THBMA, used as an internal standard for mass spectrometry, is synthesized analogously by substituting N-acetyl-L-cysteine with N-acetyl-d3-L-cysteine. Key steps include:

-

Isotopic Purity : The final product exhibits 91% isotopic purity for the tri-deuterated species, with minor contributions from d2 (7.7%) and d1 (1.1%) isotopologs.

-

Yield Optimization : Semi-preparative HPLC purification achieves a reaction yield of approximately 1%, reflecting challenges in isolating stereoisomers.

Purification and Isolation Strategies

Semi-Preparative HPLC

Crude THBMA is purified using an Agilent 1100 HPLC system equipped with a C18 column (10 mm × 250 mm, 5 µm).

Table 1: HPLC Gradient Conditions for THBMA Purification

| Step | Time (min) | Solvent B (%) | Flow Rate (mL/min) | Purpose |

|---|---|---|---|---|

| 1 | 0–12 | 1→13 | 3 | Initial separation |

| 2 | 12–14 | 13→50 | 3 | Elution of THBMA |

| 3 | 14–17 | 50→1 | 3 | Column re-equilibration |

Solid-Phase Extraction (SPE)

Post-synthesis, SPE using Isolute ENV+ cartridges (50 mg/1 mL) removes matrix interferents from biological samples:

-

Conditioning : Cartridges are pre-treated with methanol and 0.3% formic acid.

-

Loading : Urine samples (100 µL) acidified with formic acid are applied to the cartridge.

-

Elution : THBMA is eluted with 2% formic acid in methanol, dried under vacuum, and reconstituted in 0.2% acetic acid for analysis.

Analytical Characterization

HPLC-ESI-MS/MS Quantification

THBMA is quantified using a Thermo-Finnigan TSQ Quantum Discovery mass spectrometer coupled to an Agilent 1100 HPLC system.

Table 2: MS/MS Parameters for THBMA Detection

| Parameter | Value |

|---|---|

| Ionization Mode | Negative ESI |

| Spray Voltage | −3,500 V |

| Collision Energy | 16 eV |

| SRM Transition (m/z) | 266.1 → 137.1 (THBMA) 269.1 → 137.1 (d3-THBMA) |

Structural Confirmation via NMR and HRMS

While the provided sources emphasize LC-MS, prior studies on analogous mercapturates (e.g., DHBMA) validate structural assignments using:

-

13C NMR : Confirms regioselectivity of thioether bond formation and hydroxyl group positions.

-

High-Resolution MS : Verifies molecular formula (C9H17NO6S, [M−H]− = 266.1).

Challenges and Optimizations

Stereochemical Heterogeneity

THBMA exists as four diastereomers due to chiral centers at C-2, C-3, and C-4 of the trihydroxybutyl chain. Resolution requires:

Yield Limitations

The 1% reaction yield stems from:

-

Competing Hydrolysis : DEB undergoes hydrolysis to 1,2,3,4-diepoxybutane diol, reducing substrate availability.

-

Side Reactions : Glutathione adducts of HMVK (4-hydroxy-2-mercaptobutanoic acid) may co-elute without rigorous purification.

Applications in Exposure Biomarker Research

THBMA serves as a urinary biomarker for 1,3-butadiene exposure, with methods validated in occupational cohorts. Key advantages include:

Chemical Reactions Analysis

Types of Reactions: S-(2,3,4-Trihydroxybutyl)mercapturic Acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols.

Substitution: Various substituted mercapturic acids.

Scientific Research Applications

Biomarker for Environmental Exposure

S-(2,3,4-Trihydroxybutyl)mercapturic acid is predominantly utilized as a biomarker for monitoring exposure to 1,3-butadiene. The compound is formed through the mercapturic acid pathway, where 1,3-butadiene undergoes metabolic conversion via glutathione conjugation. This pathway leads to the formation of several mercapturic acids, including this compound .

Quantitative Analysis

Recent studies have developed sensitive analytical methods for quantifying this metabolite in human urine. For instance, a method utilizing isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry has demonstrated high recovery rates (87.1% to 107.9%) and low limits of detection (0.14 ng/mL) . This precision makes it suitable for epidemiological studies assessing the health impacts of environmental pollutants.

Health Risk Assessment

The presence of this compound in urine can indicate significant exposure to 1,3-butadiene and assist in evaluating health risks associated with such exposure. Research has shown that individuals exposed to secondhand smoke exhibit increased levels of this metabolite .

Case Study: Secondhand Smoke Exposure

In a study involving nonsmokers exposed to secondhand smoke in vehicles, researchers measured urinary levels of various mercapturic acid metabolites before and after exposure. Results indicated that levels of this compound increased significantly post-exposure, highlighting its utility in assessing the impact of environmental tobacco smoke on health .

Occupational Safety Monitoring

Given its role as a biomarker for 1,3-butadiene exposure, this compound is also crucial in occupational health settings. Workers in industries where 1,3-butadiene is prevalent can be monitored for this metabolite to evaluate potential health risks associated with long-term exposure.

Research Findings

A comprehensive profiling study of urinary mercapturic acids identified this compound among other metabolites as part of a broader assessment of exposure to volatile organic compounds (VOCs). This profiling aids in understanding the cumulative risk posed by multiple VOCs present in industrial environments .

Regulatory Implications

The identification and quantification of this compound have implications for regulatory frameworks aimed at reducing human exposure to carcinogenic substances like 1,3-butadiene. Regulatory agencies can utilize data on this metabolite to establish guidelines and limit values for permissible exposure levels in occupational and environmental settings.

Mechanism of Action

The mechanism of action of S-(2,3,4-Trihydroxybutyl)mercapturic Acid involves its interaction with cellular proteins and enzymes. It is believed to exert its effects through the formation of adducts with nucleophilic sites on proteins, thereby altering their function . The molecular targets and pathways involved include detoxification pathways mediated by glutathione S-transferases .

Comparison with Similar Compounds

Structural and Metabolic Differences

THBMA, MHBMA, and DHBMA share a common origin in BD metabolism but differ in hydroxylation and parent epoxide sources (Table 1):

| Compound | Structure | Parent Epoxide | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| THBMA | S-(2,3,4-Trihydroxybutyl)-N-acetylcysteine | EBD | 267.2 g/mol | 3 hydroxyl groups, carboxylic acid |

| DHBMA | S-(2,3-Dihydroxybutyl)-N-acetylcysteine | HMVK | 251.2 g/mol | 2 hydroxyl groups, carboxylic acid |

| MHBMA | S-(1-Hydroxy-2-butenyl)-N-acetylcysteine | EB | 219.2 g/mol | 1 hydroxyl group, carboxylic acid |

Table 1 : Structural comparison of BD-derived mercapturic acids .

- THBMA : Derived from EBD, which forms via further oxidation of EB-diol. The three hydroxyl groups increase polarity, complicating extraction and chromatography .

- DHBMA : Originates from HMVK, a secondary metabolite of EB. Its two hydroxyl groups reduce polarity compared to THBMA.

- MHBMA : Formed directly from EB, with a single hydroxyl group, making it the least polar of the three.

Analytical Challenges and Detection

THBMA’s high polarity necessitates specialized solid-phase extraction (SPE) methods. Conventional reversed-phase or anion-exchange cartridges yield <5% recovery, whereas hydroxylated polystyrene divinylbenzene copolymer (ENV+) cartridges achieve 54.5% recovery under acidic conditions . In contrast, MHBMA and DHBMA are more efficiently extracted due to lower polarity.

HPLC-ESI-MS/MS analysis reveals distinct fragmentation patterns:

- THBMA : Primary product ions at m/z 137.0271 (trihydroxybutyl thiolate) and 128.0349 (2-acetamidoacrylate) .

- DHBMA/MHBMA : Exhibit simpler fragmentation due to fewer hydroxyl groups.

Table 2 : Analytical Performance Comparison

| Parameter | THBMA | DHBMA | MHBMA |

|---|---|---|---|

| LOQ (ng/mL urine) | 1.0 | 0.5–2.0 | 0.5–2.0 |

| Urinary Recovery (%) | 54.5 | 70–85 | 70–85 |

| Smokers (ng/mg creatinine) | 21.6 | 200–300 | 50–100 |

| Non-Smokers (ng/mg creatinine) | 13.7 | 50–100 | 10–20 |

Biomarker Utility and Exposure Correlation

- THBMA: Strongly correlates with smoking (25–50% decline post-cessation) but also detected in non-smokers, suggesting environmental BD exposure (e.g., traffic pollution) .

- DHBMA: Dominant urinary biomarker in smokers, with levels 10-fold higher than THBMA. Reflects HMVK detoxification, a pathway less genotoxic than EBD .

- MHBMA : Less abundant but specific to EB exposure. EB is a direct-acting mutagen, but rapid GSH conjugation limits its persistence .

Metabolic Pathways and Species Variability

BD metabolism varies significantly across species, impacting mercapturic acid profiles:

- Mice: High BD-to-epoxide conversion efficiency, leading to elevated THBMA levels and pronounced carcinogenicity.

- Rats : Less efficient epoxide formation, requiring 300× higher BD doses for tumor induction .

- Humans : Intermediate epoxide hydrolase and GST activity, with THBMA detection indicating EBD detoxification .

Biological Activity

S-(2,3,4-Trihydroxybutyl)mercapturic acid (THBMA) is a significant metabolite associated with the detoxification of 1,3-butadiene (BD), a known human carcinogen found in cigarette smoke and automobile exhaust. Understanding the biological activity of THBMA is crucial for assessing its role as a biomarker for exposure to BD and its potential implications for human health.

Mechanism of Formation

Genotoxicity

Research indicates that BD and its metabolites, including THBMA, can form DNA adducts, which are critical in understanding their genotoxic potential. The epoxides generated during BD metabolism are direct-acting mutagens capable of inducing DNA damage. Studies have shown that THBMA serves as a biomarker for BD exposure and reflects the extent of genotoxicity associated with BD metabolites .

Biomarker Utility

THBMA has been identified as a reliable biomarker for monitoring human exposure to BD. Its presence in urine correlates with exposure levels, making it useful in occupational and environmental health studies. The quantitative analysis of THBMA in biological samples provides insights into the metabolic processing of BD and helps assess the associated health risks .

Study on Human Exposure

A pivotal study analyzed urinary samples from individuals exposed to BD, measuring levels of THBMA alongside other mercapturic acids. The findings demonstrated that THBMA was detectable in urine samples from smokers and individuals exposed to vehicle emissions, indicating its role as a marker for environmental exposure .

Animal Studies

Comparative Analysis of Mercapturic Acids

The following table summarizes key mercapturic acids related to 1,3-butadiene metabolism:

| Mercapturic Acid | Chemical Structure | Formation Pathway | Biological Significance |

|---|---|---|---|

| Monohydroxybutenyl | N-acetyl-S-1-(hydroxymethyl-2-propenyl)-l-cysteine | GSH conjugation of 3,4-epoxy-1-butene | Biomarker for low-level exposure |

| Dihydroxybutyl | N-acetyl-S-2-(hydroxymethyl-3-propenyl)-l-cysteine | Further oxidation of monohydroxybutenyl | Indicates higher exposure levels |

| Trihydroxybutyl | N-acetyl-S-4-(hydroxy-2-buten-1-yl)-l-cysteine | Final product from multiple pathways | Key biomarker for genotoxicity assessment |

Q & A

Q. What is the role of THBMA as a biomarker for 1,3-butadiene exposure, and how is it formed metabolically?

THBMA is a urinary mercapturic acid metabolite formed via glutathione conjugation of 1,3-butadiene-derived epoxides (e.g., 3,4-epoxy-1-butene, EBD). These reactive intermediates are detoxified through the mercapturic acid pathway, leading to THBMA excretion. Its quantification in urine serves as a biomarker for assessing exposure to 1,3-butadiene, a known human carcinogen found in cigarette smoke and industrial emissions. THBMA levels correlate with metabolic processing efficiency and exposure intensity, making it critical for epidemiological studies .

Q. What analytical methods are validated for THBMA quantification in biological matrices?

Isotope-dilution HPLC-ESI-MS/MS is the gold standard for THBMA detection, offering high sensitivity (LOQ: 1 ng/mL urine) and specificity. Key steps include:

- Solid-phase extraction (SPE): ENV+ cartridges (hydroxylated polystyrene divinylbenzene copolymer) under acidic conditions (formic acid) to neutralize THBMA’s carboxylate group, improving retention .

- Mass spectrometry: Product ions at m/z 137.0271 (trihydroxybutyl thiolate) and 128.0349 (2-acetamidoacrylate) confirm THBMA identity. Stable isotope-labeled internal standards (e.g., d3-THBMA) ensure precision .

Q. How do THBMA levels vary between smokers and non-smokers, and what confounding factors must be considered?

Smokers exhibit significantly higher urinary THBMA (21.6 ng/mg creatinine) than non-smokers (13.7 ng/mg creatinine), with a 25–50% reduction post-smoking cessation. However, non-smoker detection indicates alternative exposure sources (e.g., vehicle exhaust, urban air pollution). Creatinine normalization and controlling for environmental co-exposures are essential in study design .

Advanced Research Questions

Q. What methodological challenges arise in SPE of THBMA, and how are they resolved?

THBMA’s high polarity and carboxylate group (pKa = 3.5) limit retention on reverse-phase or anion-exchange SPE cartridges. Optimal recovery (54.5%) is achieved using ENV+ cartridges, which leverage hydrophobic interactions under acidic loading conditions (pH ≤ 3.5). This neutralizes the carboxylate, enhancing binding to the polystyrene-divinylbenzene matrix .

Q. How do interspecies differences in 1,3-butadiene metabolism impact THBMA’s relevance in toxicological models?

Mice efficiently metabolize 1,3-butadiene to genotoxic epoxides (EB, DEB, EBD), leading to higher THBMA excretion and cancer susceptibility. In contrast, rats exhibit lower epoxide detoxification efficiency, requiring 300-fold higher exposure to induce tumors. These differences necessitate cautious extrapolation of THBMA biomarker data from rodents to humans .

Q. What contradictions exist in THBMA source attribution, and how can they be addressed experimentally?

While smoking is a major THBMA source, its detection in non-smokers suggests environmental or endogenous contributions. Methodological strategies include:

Q. How can LC-MS/MS workflows be optimized for high-throughput THBMA analysis in large cohorts?

Key optimizations include:

Q. What molecular mechanisms link THBMA to 1,3-butadiene’s carcinogenicity, and how can these be studied further?

THBMA reflects upstream formation of DNA-reactive epoxides (e.g., DEB), which induce N7-guanine adducts and DNA-protein crosslinks. Advanced approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.